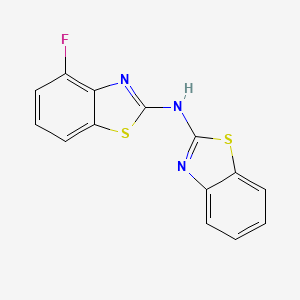

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEVVKXCTRWNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4-fluoro-1,3-benzothiazole

The precursor 2-chloro-4-fluoro-1,3-benzothiazole is synthesized via cyclization of 4-fluoro-2-chloroaniline with thiophosgene in anhydrous dichloromethane. The reaction proceeds under inert conditions at 0–5°C for 4 hours, yielding the intermediate with 85–90% purity. Recrystallization from ethanol improves purity to >98%.

Coupling Reaction

2-Aminobenzothiazole (1.2 equiv) reacts with 2-chloro-4-fluoro-1,3-benzothiazole (1.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.5 equiv) as a base. The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the title compound in 68–72% yield.

Key Parameters

-

Temperature : Elevated temperatures (80°C) enhance reaction kinetics.

-

Solvent : Polar aprotic solvents (e.g., DMF) stabilize the transition state.

-

Base : K2CO3 facilitates deprotonation of the amine nucleophile.

Ullmann-Type Coupling Methodology

Ullmann coupling enables direct C–N bond formation between halogenated benzothiazoles and amines, utilizing copper catalysis. This method avoids intermediates and simplifies purification.

Reaction Protocol

A mixture of 2-bromo-4-fluoro-1,3-benzothiazole (1.0 equiv), 2-aminobenzothiazole (1.1 equiv), copper(I) iodide (10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in dimethyl sulfoxide (DMSO) is heated at 110°C for 24 hours under nitrogen. The crude product is purified via flash chromatography (dichloromethane/methanol 95:5), affording the compound in 65–70% yield.

Optimization Insights

-

Catalyst System : CuI with diamines accelerates oxidative addition.

-

Solvent : High-boiling solvents (e.g., DMSO) sustain reaction temperatures.

-

Substrate Scope : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the coupling site.

Reductive Amination Strategy

Reductive amination offers an alternative route by condensing a benzothiazole carbonyl derivative with 2-aminobenzothiazole, followed by reduction to the amine.

Synthesis of 4-Fluoro-1,3-benzothiazole-2-carbaldehyde

4-Fluoro-1,3-benzothiazole-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 4-fluoro-1,3-benzothiazole using phosphorus oxychloride and DMF. The aldehyde is isolated in 75% yield after distillation under reduced pressure.

Condensation and Reduction

The aldehyde (1.0 equiv) reacts with 2-aminobenzothiazole (1.2 equiv) in methanol at room temperature for 2 hours, forming an imine intermediate. Sodium borohydride (2.0 equiv) is added portionwise, and stirring continues for 6 hours. The product precipitates upon acidification (HCl, pH 3–4) and is recrystallized from ethanol, yielding 60–65% of the target amine.

Advantages and Limitations

-

Mild Conditions : Avoids high temperatures but requires anhydrous conditions.

-

Byproducts : Over-reduction to secondary amines may occur without strict stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 12–24 hours | High regioselectivity, scalable | Requires halogenated precursor |

| Ullmann Coupling | 65–70 | 24 hours | Direct C–N coupling, no intermediates | High catalyst loading, costly ligands |

| Reductive Amination | 60–65 | 8–10 hours | Mild conditions, avoids halogens | Sensitive to moisture, moderate yields |

Mechanistic Considerations

NAS Mechanism

The reaction proceeds via a two-step aromatic substitution:

Ullmann Coupling Pathway

Cu(I) facilitates oxidative addition of the C–Br bond, followed by transmetallation with the amine. Reductive elimination yields the coupled product while regenerating the catalyst.

Scalability and Industrial Relevance

The NAS method is preferred for large-scale synthesis due to its robust yields and compatibility with continuous flow systems. Industrial protocols often employ tubular reactors to maintain precise temperature control and reduce side reactions.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine serves as a crucial building block in synthetic chemistry. It is utilized in the development of more complex molecules and acts as a ligand in coordination chemistry.

The compound exhibits notable antimicrobial and antifungal properties, making it a candidate for developing new antibiotics. Its dual benzothiazole structure enhances its biological activity compared to other derivatives.

Medical Research

Recent studies have highlighted its potential in anticancer research. The compound has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation, suggesting its utility in cancer therapeutics.

Industrial Applications

Due to its chromophoric properties, this compound is also employed in the production of dyes and pigments.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives. This compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to its analogs.

Case Study 2: Anticancer Activity

In research conducted by the American Association for Cancer Research, the compound was tested against multiple cancer cell lines. Results indicated that it effectively inhibited cell growth by targeting specific signaling pathways involved in tumor progression.

Case Study 3: Industrial Application

A report from Dyes and Pigments journal highlighted the use of this compound in synthesizing novel dyes with enhanced stability and colorfastness properties compared to traditional dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. In anticancer research, the compound targets enzymes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

4-Fluorobenzothiazole: Exhibits similar biological activities but with different potency and selectivity.

Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its dual benzothiazole structure, which enhances its biological activity and provides a versatile scaffold for further chemical modifications .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine (commonly referred to as 4-fluoro-benzothiazole derivative) is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a dual benzothiazole structure that enhances its biological efficacy. The compound's IUPAC name indicates the presence of fluorine and amine functional groups, which contribute to its reactivity and interaction with biological targets.

Antimicrobial and Antifungal Properties

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The compound's mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has been shown to inhibit key enzymes involved in cancer cell proliferation, such as PI3Kγ. In vitro tests on lung cancer (A549) and breast cancer (MCF-7) cell lines have revealed promising results:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| OMS5 | A549 | 22.13 | PI3Kγ inhibition |

| OMS14 | MCF-7 | 61.03 | CDK2 and Akt inhibition |

These findings suggest that the compound may affect multiple signaling pathways associated with tumor growth and survival .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes critical for cellular function. Studies indicate that it can inhibit cyclin-dependent kinases (CDKs), mTOR pathways, and other key regulators involved in cell cycle progression and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The reaction begins with 2-amino benzothiazole and 4-fluorobenzoyl chloride.

- Reaction Conditions : The reaction is conducted in an organic solvent like dichloromethane at room temperature with a base such as triethylamine.

- Purification : Post-reaction, the product is purified through recrystallization or chromatography techniques.

This synthetic route allows for the efficient production of the compound while maintaining high yields .

Case Studies

Several case studies have highlighted the biological activity of benzothiazole derivatives:

- Anticancer Studies : In a study involving various benzothiazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant antiproliferative effects correlated with structural modifications .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling 4-fluoro-1,3-benzothiazol-2-amine with a benzothiazole derivative under nucleophilic aromatic substitution or amide bond-forming conditions. Key steps include:

- Precursor Activation : Use of 2-chloro-4-fluoro-1,3-benzothiazole as an electrophilic partner in the presence of a base (e.g., K₂CO₃) .

- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction rates, while controlled reflux (80–100°C) prevents decomposition .

- Catalysis : Transition-metal catalysts (e.g., CuI) may facilitate C–N coupling in inert atmospheres .

- Yield Maximization : Monitor reaction progress via TLC (e.g., ACN:MeOH 1:1) and purify via column chromatography or recrystallization (e.g., MeOH/CHCl₃) .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 6.4–8.3 ppm, while NH groups resonate near δ 4.2 ppm .

- IR : Stretching vibrations for C=N (1621–1611 cm⁻¹) and C–S (693 cm⁻¹) confirm the benzothiazole core .

- X-ray Crystallography :

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for benzothiazole derivatives, and how can software like SHELXL address these?

Methodological Answer:

- Challenges :

- Solutions :

- Restraints : Apply geometric constraints to disordered regions.

- Validation : Use CheckCIF to flag outliers (e.g., bond-length mismatches > 3σ) .

Q. How do intermolecular hydrogen bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph Set Analysis : Centrosymmetric dimers form via N–H···N hydrogen bonds (d = 2.89 Å, θ = 165°), stabilizing the lattice .

- π-Stacking : Offset aromatic rings (3.5–3.8 Å spacing) enhance thermal stability .

- Impact of Fluorine : C–F···H–C interactions (d = 2.7 Å) contribute to dense packing, increasing melting points (>250°C) .

Q. What discrepancies exist between computational predictions and experimental data (e.g., NMR shifts) for this compound, and how can they be resolved?

Methodological Answer:

- Common Discrepancies :

- ¹H NMR Shifts : DFT calculations often overestimate deshielding of NH protons by 0.3–0.5 ppm due to solvent effects .

- IR Intensities : Harmonic approximations fail to capture anharmonic coupling in C=N stretches .

- Resolution Strategies :

- Implicit/Explicit Solvent Models : Use PCM for NMR or MD simulations for dynamic effects .

- Hybrid Functionals : B3LYP-D3 improves agreement with experimental geometries .

Q. What biological targets have been identified for benzothiazole derivatives, and what methodological approaches are used to study their interactions?

Methodological Answer:

- Targets :

- HDAC3 : IC₅₀ = 3.4 µM, measured via fluorogenic substrate assays .

- PFOR Enzyme : Inhibition disrupts anaerobic metabolism, studied via enzyme kinetics .

- Methods :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.